An In-Depth Technical Guide to 2-Chloro-3-fluorophenol (CAS: 863870-86-4) for Advanced Research and Development
An In-Depth Technical Guide to 2-Chloro-3-fluorophenol (CAS: 863870-86-4) for Advanced Research and Development
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to innovation. Among the vast arsenal of chemical intermediates, halogenated phenols represent a critical class of compounds, offering unique electronic and conformational properties that can be leveraged to enhance the efficacy and pharmacokinetic profiles of novel therapeutic agents. This guide provides an in-depth technical overview of 2-Chloro-3-fluorophenol (CAS Number: 863870-86-4), a versatile reagent with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
Physicochemical and Spectroscopic Profile
2-Chloro-3-fluorophenol is a colorless crystalline solid with a characteristic phenolic odor.[1] Its molecular structure, featuring adjacent chloro and fluoro substituents ortho and meta to the hydroxyl group, respectively, imparts a unique combination of steric and electronic features that influence its reactivity and interactions with biological targets.
Table 1: Physicochemical Properties of 2-Chloro-3-fluorophenol
| Property | Value | Source |
| CAS Number | 863870-86-4 | [2] |
| Molecular Formula | C₆H₄ClFO | [3] |
| Molecular Weight | 146.55 g/mol | [3] |
| Boiling Point (Predicted) | 193.3 ± 20.0 °C | [3] |
| Flash Point (Predicted) | 70.7 °C | [3] |
| Density (Predicted) | 1.408 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 7.50 ± 0.10 | ChemAxon |
Spectroscopic Characterization
Comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of 2-Chloro-3-fluorophenol.
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.3 (s, 1H, OH), 7.00 (s, 1H, Ar-H), 6.91-6.95 (m, 2H, Ar-H) ppm.[4]
-
¹⁹F NMR (376.4 MHz, DMSO-d₆): δ -139.9 ppm.[4]
The ¹H NMR spectrum is characterized by a singlet for the phenolic proton and a complex multiplet pattern for the aromatic protons, reflecting the coupling between the protons and the adjacent fluorine atom. The ¹⁹F NMR shows a single resonance, as expected.
Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern.
-
ESI-MS (m/z): [M+H]⁺ 145.[4]
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).
Synthesis and Purification
The synthesis of 2-Chloro-3-fluorophenol can be achieved through a multi-step process, with the diazotization of the corresponding aniline being a key transformation. The following protocol is a well-established and reliable method.
Synthetic Pathway: From 2-Fluoro-3-chloroaniline to 2-Chloro-3-fluorophenol
The most direct synthetic route involves the diazotization of 2-fluoro-3-chloroaniline followed by hydrolysis of the resulting diazonium salt. This classic transformation, a variation of the Sandmeyer reaction, provides a robust method for introducing a hydroxyl group onto the aromatic ring.[4][7]
Caption: Synthetic pathway for 2-Chloro-3-fluorophenol.
Detailed Experimental Protocol
Caution: This procedure involves the formation of a potentially explosive diazonium salt and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Diazotization of 2-Fluoro-3-chloroaniline [4]
-
To a stirred solution of sulfuric acid in water at 0-5 °C, add 2-fluoro-3-chloroaniline portion-wise, maintaining the temperature below 5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
Step 2: Hydrolysis of the Diazonium Salt [4]
-
Slowly and carefully add the cold diazonium salt solution to a pre-heated aqueous solution (e.g., in a separate flask equipped with a condenser) at a temperature sufficient to induce hydrolysis and nitrogen evolution (typically 50-100 °C). The rate of addition should be controlled to manage the effervescence.
-
After the addition is complete, heat the reaction mixture to ensure complete hydrolysis of the diazonium salt. The reaction progress can be monitored by the cessation of nitrogen gas evolution.
-
Cool the reaction mixture to room temperature.
Work-up and Purification
-
Extract the aqueous reaction mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to remove any residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-3-fluorophenol.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system.[8]
Applications in Drug Discovery and Agrochemical Synthesis
The unique substitution pattern of 2-Chloro-3-fluorophenol makes it a valuable building block for the synthesis of complex bioactive molecules. The presence of both chlorine and fluorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 1-chloro-2-fluorobenzene moiety, which can be derived from 2-chloro-3-fluorophenol, has been identified as a key structural feature in novel triple-angiokinase inhibitors.[1] For instance, the compound WXFL-152, a potent inhibitor of VEGFR2, FGFR1, and PDGFRβ, incorporates this structural motif.[1][9] The chloro and fluoro substituents can modulate the electronic properties of the phenyl ring and influence its orientation within the kinase active site, potentially leading to enhanced binding and inhibitory activity.
Caption: Logical workflow for the use of 2-Chloro-3-fluorophenol in kinase inhibitor synthesis.
The synthesis of such inhibitors often involves the etherification of the phenolic hydroxyl group of 2-chloro-3-fluorophenol with a suitable heterocyclic core. The strategic placement of the halogen atoms can provide a vector for further chemical modification or contribute to favorable interactions within the ATP-binding pocket of the target kinase.
Potential in Agrochemical Development
Halogenated phenols are also crucial intermediates in the synthesis of modern agrochemicals, including herbicides, fungicides, and insecticides.[7] The presence of fluorine, in particular, can enhance the biological activity and metabolic stability of these compounds. While specific examples utilizing 2-Chloro-3-fluorophenol are not extensively documented in the public domain, its structural similarity to other commercially important fluorinated phenols suggests its potential as a building block for novel crop protection agents.
Safety and Handling
2-Chloro-3-fluorophenol is a corrosive compound that can cause skin and eye irritation and burns upon contact.[1] It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
-
First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
2-Chloro-3-fluorophenol is a valuable and versatile chemical intermediate with significant potential for researchers and professionals in drug discovery and agrochemical development. Its unique structural and electronic properties, conferred by the ortho-chloro and meta-fluoro substituents, make it an attractive starting material for the synthesis of complex and biologically active molecules, including potent kinase inhibitors. A thorough understanding of its synthesis, spectroscopic characteristics, and safe handling is essential for its effective utilization in advanced research and development programs.
References
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